molecular formula C7H2F3NO4 B172838 2,3,4-Trifluoro-5-nitrobenzoic acid CAS No. 197520-71-1

2,3,4-Trifluoro-5-nitrobenzoic acid

Cat. No. B172838
M. Wt: 221.09 g/mol
InChI Key: BCMIOBTWFPSPJJ-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-nitrobenzoic acid (C7H2F3NO4) is a heterocyclic compound that serves as an important intermediate in the process of preparing pharmaceutical agents such as benzimidazole derivatives .


Synthesis Analysis

The synthesis of 2,3,4-Trifluoro-5-nitrobenzoic acid is commonly achieved by the nitration reaction of 2,3,4-trifluorobenzoic acid . A continuous microflow process has been reported for the synthesis of a similar compound, 2,4,5-trifluorobenzoic acid, via the generation of an unstable aryl-Grignard reagent followed by its reaction with gaseous CO2 .


Molecular Structure Analysis

The molecular formula of 2,3,4-Trifluoro-5-nitrobenzoic acid is C7H2F3NO4. The InChI representation is InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13) and the Canonical SMILES representation is C1=C(C(=C(C(=C1N+[O-])F)F)F)C(=O)O .


Chemical Reactions Analysis

2,3,4-Trifluoro-5-nitrobenzoic acid, as an intermediate, could further react to produce other important heterocyclic compounds. For example, a hydrogen gas was passed through a mixed solution of 2,3,4-trifluoro-5-nitrobenzoic acid, ethanol, and Pd/C (50% hydrated material) under a nitrogen atmosphere at room temperature to carry out the reaction .


Physical And Chemical Properties Analysis

The molecular weight of 2,3,4-Trifluoro-5-nitrobenzoic acid is 221.09 g/mol. It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity. It has one hydrogen bond donor and seven hydrogen bond acceptors. The topological polar surface area is 83.1 Ų . It is described as a light yellow powder .

Scientific Research Applications

Application 1: Preparation of Benzimidazoles

  • Summary of the Application: 2,3,4-Trifluoro-5-nitrobenzoic acid is used as a starting material for the preparation of benzimidazoles . These benzimidazoles are useful in the synthesis of quinolone carboxylic acids, which have applications as medicines, particularly as anti-bacterial or antiviral agents .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves using 2,3,4-Trifluoro-5-nitrobenzoic acid as a starting material in the synthesis of benzimidazoles .
  • Results or Outcomes: The outcomes of this application are the production of benzimidazoles, which are then used to synthesize quinolone carboxylic acids. These acids have potential applications as medicines, particularly as anti-bacterial or antiviral agents .

Application 2: Co-crystals with Caffeine

  • Summary of the Application: 2,3,4-Trifluoro-5-nitrobenzoic acid has been used in the synthesis of co-crystals with caffeine . These co-crystals have potential applications in the pharmaceutical industry .
  • Methods of Application: The co-crystals were synthesized using a 1:1 ratio of caffeine to 2,3,4-Trifluoro-5-nitrobenzoic acid . The co-crystals were characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .
  • Results or Outcomes: The co-crystals adopt a range of structures, including two-dimensional flat layer, corrugated layer, and three-dimensional interlocked structures . The mechanical properties of the co-crystals were also studied, with some showing shear deformation behavior and others showing brittle fracture on application of a mechanical stress .

Application 3: Suzuki–Miyaura Coupling

  • Summary of the Application: 2,3,4-Trifluoro-5-nitrobenzoic acid can be used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves using 2,3,4-Trifluoro-5-nitrobenzoic acid in a Suzuki–Miyaura coupling reaction .
  • Results or Outcomes: The outcomes of this application are the formation of carbon-carbon bonds, which are crucial in the synthesis of a wide range of organic compounds .

Safety And Hazards

When handling 2,3,4-Trifluoro-5-nitrobenzoic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2,3,4-trifluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMIOBTWFPSPJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579029
Record name 2,3,4-Trifluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-5-nitrobenzoic acid

CAS RN

197520-71-1
Record name 2,3,4-Trifluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-trifluoro-5-nitrobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3 liter three neck round bottom flask is charged with 125 mL H2SO4. Fuming nitric acid is added (8.4 mL, 199 mmol) and the mixture gently stirred. 2,3,4-Trifluorobenzoic acid 1 (25 g, 142 mmol) is added in 5 g portions over 90 minutes. The dark brownish yellow solution is stirred for 60 minutes at which time the reaction is complete. The reaction mixture is poured into 1 liter of an ice water mixture and extracted with diethyl ether (3×600 mL). The combined organic extracts are dried (MgSO4) and concentrated under reduced pressure to give a yellow solid. The solid is suspended in hexanes and stirred for 30 minutes after which time it is filtered to give 29 g (92%) of clean desired product as an off-yellow solid: MS APCI (−) m/z 220 (M−1) detected.
[Compound]
Name
three
Quantity
3 L
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2,3,4-Trifluorobenzoic acid (2.5 g) was dissolved in concentrated sulfuric acid (15 ml). Potassium nitrate (1.62 g) was added to the solution under ice cooling. The temperature of the reaction mixture was (given back to room temperature to conduct stirring for 2 days. The reaction mixture was poured into ice water (300 ml) and extracted with ether (200 ml). An organic layer was dried and concentrated. Hexane was added to the residue to conduct filtration, thereby obtaining the title compound (3.06 g) as a pale yellow powder.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Gras - Drugs of the Future, 2015 - access.portico.org
Mutations in BRAF and in NRAS are present in 40-60%, and 15-25% of melanomas, respectively, and no approved targeted therapy exists yet for patients with NRAS-mutated …
Number of citations: 2 access.portico.org
AC Flick, CA Leverett, HX Ding, E McInturff… - Journal of medicinal …, 2020 - ACS Publications
New drugs introduced to the market every year represent privileged structures for particular biological targets. These new chemical entities (NCEs) provide insight into molecular …
Number of citations: 31 pubs.acs.org

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